Methyl 4-(chloromethyl)-3,5-difluorobenzoate
Description
Molecular Overview and Significance
Methyl 4-(chloromethyl)-3,5-difluorobenzoate (CAS 1263283-69-7) is a fluorinated aromatic ester with the molecular formula $$ \text{C}9\text{H}7\text{ClF}2\text{O}2 $$ and a molecular weight of 220.60 g/mol. Its structure features a benzoate backbone substituted with a chloromethyl group at the 4-position and fluorine atoms at the 3- and 5-positions (Figure 1). This compound is classified as a halogenated benzoate derivative, combining electrophilic (chloromethyl) and electron-withdrawing (fluorine) groups, which enhance its reactivity in organic synthesis.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1263283-69-7 |
| Molecular Formula | $$ \text{C}9\text{H}7\text{ClF}2\text{O}2 $$ |
| Molecular Weight | 220.60 g/mol |
| SMILES | COC(=O)C1=CC(F)=C(CCl)C(F)=C1 |
| InChI Key | RWNXTXQXCJVRLY-UHFFFAOYSA-N |
The compound’s significance lies in its dual functionality: the chloromethyl group serves as a leaving group or site for nucleophilic substitution, while fluorine atoms stabilize adjacent reactive centers through inductive effects.
Properties
IUPAC Name |
methyl 4-(chloromethyl)-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNXTXQXCJVRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677427 | |
| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-69-7 | |
| Record name | Methyl 4-(chloromethyl)-3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 4-Hydroxymethyl-3,5-Difluorobenzoic Acid
This method begins with the introduction of the chloromethyl group to a fluorinated benzoic acid precursor. A patent by CN108358776A details the chlorination of 4-hydroxymethyl benzoic acid derivatives using chlorine gas in the presence of dibenzoyl peroxide (BPO) and triethanolamine as inhibitors.
Reaction Conditions:
-
Catalyst: Dibenzoyl peroxide (0.025–0.125 wt%)
-
Inhibitor: Triethanolamine (0.04–0.2 wt%)
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Temperature: 60–85°C
-
Chlorination Time: 6–12 hours
Key Steps:
-
Chlorination:
Excess chlorine gas is introduced under controlled conditions to minimize polysubstitution.
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Esterification with Methanol:
The chlorinated acid is treated with methanol in the presence of sulfuric acid or thionyl chloride to yield the methyl ester:Yields for this step typically exceed 85% under reflux conditions.
Industrial-Scale Optimization
Industrial protocols emphasize continuous flow reactors to enhance efficiency. For example, VulcanChem reports a telescoped process where chlorination and esterification occur in tandem, reducing intermediate purification needs.
Table 1: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous flow |
| Residence Time | 2–4 hours |
| Temperature | 70–80°C |
| Yield | 88–92% |
Route 2: Direct Esterification of Pre-Functionalized Intermediates
Starting Material: 3,5-Difluoro-4-(chloromethyl)benzoic Acid
This route avoids standalone chlorination by utilizing commercially available 3,5-difluoro-4-(chloromethyl)benzoic acid. Esterification is achieved via acid-catalyzed reactions or using coupling agents like oxalyl chloride.
Procedure:
Catalytic Esterification with Titanium Tetrachloride
Ambeed’s protocol for analogous iodinated esters demonstrates the efficacy of TiCl₄ in esterification. Applied to the target compound:
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Catalyst: TiCl₄ (5–10 mol%)
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Solvent: Methanol
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Time: 24–48 hours
-
Yield: 76–82%
Table 2: Comparative Yields for Esterification Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | 85 | 98 |
| Oxalyl Chloride | None | 92 | 99 |
| TiCl₄ | Titanium(IV) | 78 | 97 |
Challenges and By-Product Management
Competing Side Reactions
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Over-Chlorination: Excessive chlorine exposure leads to dichloromethyl by-products. The use of triethanolamine in CN108358776A’s method suppresses this by stabilizing reactive intermediates.
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Ester Hydrolysis: Moisture during esterification can revert the product to the carboxylic acid. Anhydrous conditions and molecular sieves are critical.
Purification Techniques
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Distillation: Effective for removing excess methanol and low-boiling impurities.
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Recrystallization: Hot methanol or ethanol yields crystals with >99% purity.
Recent Advancements and Scalability
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chloromethyl)-3,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chloromethyl group.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms of the ester group.
Scientific Research Applications
Methyl 4-(chloromethyl)-3,5-difluorobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(chloromethyl)-3,5-difluorobenzoate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 3,5-difluorobenzoate
- Structure : Lacks the chloromethyl group at the 4-position.
Methyl 4-chloro-3-(chloromethyl)benzoate (CAS: 1211505-19-9)
- Structure : Contains two chloromethyl groups (at 3- and 4-positions) but lacks fluorine substituents.
- Reactivity : Higher electrophilicity due to dual chloromethyl groups, enabling rapid alkylation but increasing susceptibility to hydrolysis.
- Application : Employed in pesticide synthesis, as chlorinated analogues are common in agrochemical intermediates .
3,5-Dichlorophenyl 4-methylbenzoate
- Structure : Features dichlorophenyl and methylbenzoate groups.
- Crystallography : Single-crystal X-ray studies reveal a dihedral angle of 48.81° between aromatic rings, influencing packing efficiency and melting point. Bond parameters (mean C–C = 0.003 Å) are comparable to Methyl 4-(chloromethyl)-3,5-difluorobenzoate derivatives .
- Application : Used in crystallography studies but lacks documented biological activity.
9-O-(4-(Chloromethyl)benzoyl)-fibrauretin
- Structure : A fibrauretin derivative with a 4-(chloromethyl)benzoyl group.
- Bioactivity : Demonstrates potent acetylcholinesterase (AChE) inhibition, surpassing the reference drug donepezil. The chloromethyl group enhances interaction with the enzyme’s active site, suggesting that this compound could similarly contribute to bioactive molecules .
Chloromethyl-Thiazolyl Urea Derivatives (e.g., Compounds 8a–8c)
- Structure : Contain chloromethyl-thiazole and aryl urea moieties.
- Synthetic Yield : Yields range from 50.3% to 58.1%, lower than typical benzoate derivatives due to complex urea formation steps.
- Bioactivity : Moderate AChE inhibition (e.g., 8c: ESI-MS m/z 396.0 [M+H]+) but less potent than fluorinated benzoates .
Key Research Findings
Fluorine vs. Chlorine Substitution : Fluorine atoms in this compound enhance metabolic stability and electronegativity compared to purely chlorinated analogues, making it preferable in drug design .
Chloromethyl Reactivity : The chloromethyl group enables facile derivatization (e.g., nucleophilic substitution), as seen in its role in synthesizing AChE inhibitors .
Structural Rigidity : Crystallographic data suggest that difluoro substitution reduces steric hindrance compared to bulkier dichlorophenyl groups, improving solubility .
Biological Activity
Methyl 4-(chloromethyl)-3,5-difluorobenzoate is an organic compound that has garnered attention due to its potential biological activity. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzoate framework with chloromethyl and difluoromethyl substituents. Its chemical formula is , and it possesses unique properties that may contribute to its biological activity.
The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes and proteins. The presence of the difluorobenzoate moiety enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures can act as inhibitors of proteases and other enzymes. For instance, studies on related compounds have demonstrated their ability to inhibit the SARS-CoV-2 3CL protease, which is crucial for viral replication. The inhibition constants (Ki) for these compounds are often in the nanomolar range, suggesting potent activity .
Antiviral Activity
A significant area of research involves evaluating the antiviral properties of this compound. Its structural analogs have shown promising results in inhibiting viral replication in vitro. For example, compounds with similar functional groups have demonstrated effective inhibition against SARS-CoV-1 and SARS-CoV-2 proteases, with IC50 values ranging from 0.27 nM to several micromolar concentrations .
Case Studies
- SARS-CoV-2 Protease Inhibition : In a study examining ketone-based inhibitors, a compound structurally related to this compound exhibited irreversible inhibition kinetics against the SARS-CoV-2 3CL protease with an IC50 value of approximately 0.27 nM . This highlights the potential of similar compounds in developing antiviral therapies.
- Pharmacokinetic Properties : Another study explored the pharmacokinetics of related compounds in animal models, revealing favorable absorption and distribution characteristics that could support therapeutic applications .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-(chloromethyl)-3,5-difluorobenzoate in laboratory settings?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:
Esterification : Reacting 3,5-difluorobenzoic acid with methanol under acidic catalysis to form methyl 3,5-difluorobenzoate .
Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution, using reagents like chloromethyl methyl ether (Caution: Highly hazardous; follow safety protocols ).
- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., over-alkylation). Monitor progress via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H (e.g., chloromethyl protons at ~4.6 ppm) and <sup>19</sup>F NMR (distinct coupling patterns for 3,5-difluoro groups) .
- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]<sup>+</sup> at m/z 236.6) and fragmentation patterns .
- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm<sup>-1</sup>) and C-F/C-Cl vibrations .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based <sup>19</sup>F chemical shift calculations) .
- Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for structurally similar ethyl 4-amino-3,5-difluorobenzoate .
- Isotopic Labeling : Use <sup>13</sup>C-labeled chloromethyl groups to track substitution patterns in complex mixtures .
Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Leaving Group Potential : The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or alkoxides. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .
- Steric and Electronic Effects : Electron-withdrawing fluorine atoms at 3,5-positions increase the electrophilicity of the chloromethyl group. Steric hindrance from the methyl ester may slow bulkier nucleophiles.
- Case Study : Analogous compounds (e.g., 4-(chloromethyl)-2,5-difluorobenzoate derivatives) show >80% substitution yields with primary amines at 60°C .
Q. What are the best practices for handling and storing this compound to prevent degradation or hazardous reactions?
- Methodological Answer :
- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 0–6°C to inhibit hydrolysis .
- Safety Protocols : Use spark-free equipment, grounded containers, and fume hoods to mitigate risks of chloromethyl group reactivity (e.g., formation of carcinogenic bis(chloromethyl) ether) .
- Degradation Monitoring : Regular GC-MS analysis to detect decomposition products like 3,5-difluorobenzoic acid or formaldehyde .
Q. How can computational chemistry models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) leveraging halogen-bonding interactions from fluorine and chlorine atoms .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data from analogous compounds (e.g., anti-inflammatory or antimicrobial derivatives) .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
